2-Hydroxy-2-(thiophen-2-yl)acetic acid

Description

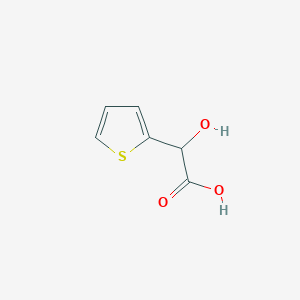

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWZFAUHXAPBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325342 | |

| Record name | hydroxy(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-38-6 | |

| Record name | hydroxy(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Optimization of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Executive Summary

Target Molecule: 2-Hydroxy-2-(thiophen-2-yl)acetic acid

CAS Registry Number: 17412-52-1 (racemic); 204321-82-6 ((R)-isomer); 204321-83-7 ((S)-isomer)

Synonyms:

This technical guide details the synthesis pathways for 2-Hydroxy-2-(thiophen-2-yl)acetic acid, prioritizing scalable, high-purity methodologies suitable for pharmaceutical applications. Unlike its structural analog 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid (the Tiotropium intermediate), the mono-thienyl variant requires distinct regioselective control to prevent over-substitution.

The guide focuses on two primary pathways:

-

The Oxidative-Reductive Route (Preferred): A scalable, two-step process utilizing 2-acetylthiophene, offering superior control over enantioselectivity via asymmetric reduction.

-

The Cyanohydrin Route (Classical): A direct method from thiophene-2-carboxaldehyde, suitable for generating racemic material.

Part 1: Retrosynthetic Analysis & Strategy

The structural core of 2-Hydroxy-2-(thiophen-2-yl)acetic acid consists of a thiophene ring attached to a glycolic acid moiety. Retrosynthetically, the

- -Keto Acid Precursor: Reduction of 2-thienylglyoxylic acid. This is the most versatile route for enantioselective synthesis.

-

Cyanohydrin Precursor: Hydrolysis of 2-hydroxy-2-(thiophen-2-yl)acetonitrile.

-

Direct C-C Bond Formation: Friedel-Crafts hydroxyalkylation of thiophene with glyoxylic acid.

Part 2: Pathway 1 — The Oxidative-Reductive Route (High Purity)

This pathway is preferred for industrial scaling due to the availability of starting materials and the ability to introduce chirality in the second step.

Step 1: Synthesis of 2-Thienylglyoxylic Acid

Reaction Type: Oxidation / Acylation

Starting Material: 2-Acetylthiophene

Reagent: Nitrosyl Sulfuric Acid (

While

Protocol (Nitrosyl Sulfuric Acid Method):

-

Preparation: Charge a glass-lined reactor with 70% Sulfuric Acid (

). Cool to 0–10°C.[1] -

Addition: Dissolve 2-Acetylthiophene (1.0 eq) in the acid.

-

Oxidation: Slowly add Nitrosyl Sulfuric Acid (2.0–2.5 eq) while maintaining internal temperature <15°C. The reaction is exothermic.

-

Reaction: Stir at 10–15°C for 4–6 hours. Monitor by HPLC for the disappearance of 2-acetylthiophene.

-

Quench: Pour the reaction mixture slowly into crushed ice. 2-Thienylglyoxylic acid precipitates as a yellow solid.

-

Purification: Filter the solid. Dissolve in aqueous alkaline solution (

, pH 10), filter off insoluble impurities, then re-acidify to pH 1.0 to recrystallize the pure acid.

Key Mechanism: The nitrosyl cation (

Step 2: Enantioselective Reduction to Target

Reaction Type: Asymmetric Hydrogenation / Biocatalysis Precursor: 2-Thienylglyoxylic Acid Target: (R)- or (S)-2-Hydroxy-2-(thiophen-2-yl)acetic acid

For pharmaceutical applications requiring high enantiomeric excess (ee > 99%), simple borohydride reduction (which yields racemate) is insufficient.

Method A: Ruthenium-Catalyzed Transfer Hydrogenation

-

Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (Noyori-Ikariya catalyst).

-

Hydrogen Source: Formic acid / Triethylamine azeotrope.

-

Conditions: 30°C, Methanol or Ethyl Acetate solvent.

-

Yield: >90%

-

ee: >95% (Recrystallization can upgrade ee to >99%).

Method B: Biocatalytic Reduction (Green Chemistry)

-

Enzyme: Ketoreductases (KREDs) specific for bulky aromatic side chains.

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

-

Conditions: Aqueous buffer (pH 7.0), 30°C.

-

Advantage: Runs at ambient temperature and pressure; often achieves >99% ee without heavy metals.

Experimental Data Summary

| Parameter | Nitrosyl Oxidation (Step 1) | Biocatalytic Reduction (Step 2) |

| Reagents | 2-Acetylthiophene, | KRED Enzyme, NADPH, Buffer |

| Temperature | 0–15°C | 25–30°C |

| Time | 4–6 hours | 12–24 hours |

| Yield | 80–85% | 90–95% |

| Major Impurity | 2-Thiophenecarboxylic acid | Unreacted Keto Acid |

| Critical Control | Exotherm control during addition | pH stability for enzyme |

Part 3: Pathway 2 — The Cyanohydrin Route (Classical)

This method is viable for producing racemic material or when 2-thiophene-carboxaldehyde is the cheaper feedstock.

Protocol:

-

Cyanohydrin Formation:

-

Mix Thiophene-2-carboxaldehyde (1.0 eq) with Sodium Cyanide (

, 1.1 eq) in water/methanol. -

Slowly add Sodium Bisulfite (

) solution at 0°C to generate HCN in situ (Safety Critical). -

Stir for 2 hours to form 2-hydroxy-2-(thiophen-2-yl)acetonitrile.

-

-

Hydrolysis:

-

Treat the crude nitrile with concentrated Hydrochloric Acid (

, 6M). -

Reflux for 4 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

-

Workup: Extract with Ethyl Acetate.[2] The product crystallizes upon concentration.

-

Drawbacks:

-

Handling of toxic cyanides.[3]

-

Harsh hydrolysis conditions can cause decarboxylation or thiophene ring degradation (polymerization).

-

Produces racemic product requiring subsequent chiral resolution (e.g., using chiral amines like

-methylbenzylamine).

Part 4: Critical Quality Attributes (CQAs) & Impurity Profiling

For drug development, the purity profile is critical.[4] The following impurities must be monitored:

| Impurity Name | Origin | Control Strategy |

| 2-Thiophenecarboxylic Acid | Over-oxidation in Pathway 1; Oxidative degradation of aldehyde in Pathway 2. | Maintain low temperature during oxidation; Alkaline wash during workup (pKa difference allows separation). |

| 2-Acetylthiophene | Unreacted starting material (Pathway 1). | Monitor reaction completion via HPLC; Remove via non-polar solvent wash. |

| Dithienyl Analog | Side reaction if using Grignard reagents (not present in oxidative route). | Use Pathway 1 (Oxidative) to avoid coupling two thiophene rings. |

| Enantiomer | Incorrect chirality. | Chiral HPLC monitoring; Recrystallization with chiral resolving agents. |

Purification Workflow (Pathway 1)

Part 5: Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

-

HPLC: Reverse-phase C18 column. Mobile phase: Acetonitrile/Water (0.1%

). Gradient elution. -

Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile phase: Hexane/Isopropanol (90:10).

-

1H NMR (DMSO-d6):

- 12.8 ppm (s, 1H, -COOH)

- 7.45 ppm (dd, 1H, Thiophene-H5)

- 7.05 ppm (m, 1H, Thiophene-H3)

- 6.98 ppm (m, 1H, Thiophene-H4)

-

5.35 ppm (s, 1H,

References

-

BenchChem. (2025).[4][5] Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid and related derivatives.Link

-

Organic Syntheses. (1963). 2-Hydroxythiophene and related synthesis methodologies.[5][6] Coll. Vol. 4, p. 534. Link

-

Google Patents. (2019). CN110590736A - Synthesis method of 2-thiophene glyoxylic acid.Link

-

National Institutes of Health (NIH). (2018). Stereoselective Synthesis of 2-Deoxyglycosides and related alpha-hydroxy acids. PubMed. Link

-

ChemicalBook. (2020).[7] 2-Thiopheneacetic acid synthesis and derivatives.Link

Sources

- 1. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 2. US4221915A - Process for preparing thiophene derivatives and thiophene derivatives obtained thereby - Google Patents [patents.google.com]

- 3. Impurities and Degradation products | @rtMolecule [artmolecule.fr]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]

Solubility Profile and Purification Strategies for 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid ) is a critical chiral building block in the synthesis of anticholinergic agents (e.g., tiotropium bromide) and antithrombotic drugs. Its physicochemical behavior is governed by the interplay between the lipophilic thiophene ring and the hydrophilic

This guide provides a definitive analysis of its solubility landscape, moving beyond simple data points to offer a mechanistic understanding of solvent interactions. It establishes self-validating protocols for purification via recrystallization and extraction, essential for maintaining high enantiomeric excess (ee) and chemical purity in pharmaceutical workflows.

Physicochemical Characterization

Before addressing solubility, we must define the solute's critical properties that dictate its thermodynamic behavior in solution.

| Property | Data | Significance |

| Chemical Name | 2-Hydroxy-2-(thiophen-2-yl)acetic acid | Core scaffold |

| Synonyms | 2-Thienylglycolic acid; | Search terms for historical data |

| CAS Number | 4746-63-8 (General); 17463-82-4 (Specific isomers may vary) | Identity verification |

| Molecular Weight | 158.17 g/mol | Stoichiometric calculations |

| Melting Point | 92–94 °C | Upper limit for crystallization temperatures |

| pKa (Predicted) | ~3.4 – 3.8 | Acidic; pH-dependent solubility in water |

| H-Bond Donors | 2 (COOH, OH) | High affinity for polar protic solvents |

Solubility Landscape

The solubility of 2-thienylglycolic acid is non-monotonic, driven by its "amphiphilic" structure. The thiophene ring provides

Qualitative Solubility Data

The following data categorizes solvents based on their utility in process chemistry (Extraction vs. Crystallization).

| Solvent Class | Specific Solvent | Solubility Status | Operational Utility |

| Polar Protic | Ethanol, Methanol | High | Reaction medium; too soluble for single-solvent crystallization. |

| Polar Protic | Water | Moderate | pH-dependent. Soluble at high T; sparingly soluble at low T/low pH. |

| Ethers | Diethyl Ether, THF | High | Excellent for extraction from acidified aqueous phases. |

| Aromatic | Toluene, Benzene | Temperature-Dependent | Ideal for recrystallization . Low solubility at RT; high at reflux. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Alternative extraction solvent. |

| Aliphatic | Hexanes, Heptane | Low / Insoluble | Acts as an anti-solvent to induce precipitation. |

Mechanistic Insight: Hansen Solubility Parameters (HSP)

-

Dispersion Forces (

): The thiophene ring aligns well with aromatic solvents like toluene. -

Polarity (

) & H-Bonding ( -

The "Goldilocks" Zone: Toluene works for recrystallization because its

matches the thiophene ring, but its low

Experimental Protocols

The following protocols are designed to be self-validating : the physical cues (dissolution, cloud point) serve as checkpoints for the scientist.

Protocol A: Purification via Recrystallization

Objective: Purify crude 2-thienylglycolic acid to >98% purity. Principle: Exploiting the steep solubility curve in aromatic solvents (or Ethanol/Water systems).

Step-by-Step Methodology:

-

Solvent Selection: Use Toluene (preferred over Benzene for safety) or a Water/Ethanol (9:1) mixture.

-

Dissolution (Checkpoint 1):

-

Place crude solid in a round-bottom flask.

-

Add solvent slowly while heating to reflux (approx. 110°C for Toluene).

-

Validation: Stop adding solvent the moment the solution becomes clear. If particles remain after 15 mins, hot filter to remove insoluble inorganic salts.

-

-

Controlled Cooling:

-

Remove from heat and allow to cool to Room Temperature (RT) over 2 hours.

-

Do not shock cool (ice bath immediately) as this traps impurities.

-

-

Crystallization (Checkpoint 2):

-

Once at RT, move to 4°C. White, needle-like crystals should form.

-

Validation: If oiling out occurs (liquid-liquid phase separation), reheat and add a seed crystal or a small amount of anti-solvent (Heptane).

-

-

Isolation:

Protocol B: Extraction from Aqueous Synthesis Streams

Objective: Isolate the acid from a hydrolysis reaction mixture.

-

Acidification: Adjust aqueous reaction mixture to pH < 2 using conc. HCl.

-

Reasoning: Protonates the carboxylate (

) to carboxylic acid (

-

-

Extraction:

-

Extract 3x with Diethyl Ether (or MTBE for industrial safety).

-

Validation: The aqueous layer should be clear; the organic layer may be slightly yellow.

-

-

Drying: Dry organic phase over Anhydrous

. -

Concentration: Rotary evaporate to yield the crude solid, ready for Protocol A.

Process Logic & Visualization

The following diagram illustrates the decision matrix for purifying 2-thienylglycolic acid based on its solubility behavior.

Caption: Logical workflow for the isolation and purification of 2-thienylglycolic acid, leveraging pH-dependent solubility and temperature-dependent crystallization.

Thermodynamic Modeling Considerations

For researchers performing solubility modeling (e.g., using the Apelblat equation or van't Hoff analysis ), 2-thienylglycolic acid exhibits "Non-Ideal" behavior in most solvents due to dimerization.

-

Dimerization: In non-polar solvents (Toluene), the carboxylic acid groups form cyclic dimers, effectively doubling the molecular weight and altering solubility kinetics.

-

Dissociation: In polar solvents (Water, MeOH), the H-bonds break, and solvation shells form around the hydroxyl/carboxyl groups.

-

Implication: When calculating theoretical yield for crystallization, assume the dimer is the stable species in the mother liquor if using toluene, but the monomer if using water.

References

-

Feldkamp, R. F., & Faust, J. A. (1949).[4] Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid. Journal of the American Chemical Society, 71(12), 4012–4014.[4] Link

- Foundational text establishing the synthesis and initial solubility observations (recrystallization

-

Blicke, F. F., & Tsao, E. P. (1944). Preparation of 2-Thienylglycolic Acid. Journal of the American Chemical Society.[4]

- Describes the hydrolysis of ethyl-2-thienylglyoxal

-

BenchChem Technical Support. (2025). Troubleshooting guide for Di-2-thienylglycolic Acid reactions. Link

- Provides modern context on impurity profiles and solvent selection for thienyl-glycolic deriv

- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Sources

The Hidden Scaffold: A Technical Guide to 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Topic: Discovery, History, and Technical Synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2-Hydroxy-2-(thiophen-2-yl)acetic acid (also known as 2-thienylglycolic acid ) is a critical chiral building block in medicinal chemistry. Structurally, it is the thiophene bioisostere of mandelic acid (phenylglycolic acid). While often overshadowed by its di-thienyl analog (a key intermediate for Tiotropium), the mono-thienyl variant serves as a pivotal scaffold for mixed-glycolate anticholinergics and semi-synthetic antibiotics. This guide explores its historical emergence, definitive synthesis protocols, and its role as a "stress test" substrate for enzymatic kinetic resolution.

Discovery and Historical Evolution

The history of 2-thienylglycolic acid tracks the evolution of heterocyclic chemistry from simple structural exploration to sophisticated pharmacophore design.

Phase I: The Thiophene Expansion (Early 20th Century)

Following Victor Meyer’s discovery of thiophene in 1883, chemists began systematically synthesizing thiophene analogs of benzene derivatives to understand aromaticity. 2-Thienylglycolic acid was synthesized as the "mandelic acid of the thiophene series." Early syntheses relied on the Friedel-Crafts acylation of thiophene with ethoxalyl chloride, followed by reduction—a method that remains relevant today.

Phase II: The Anticholinergic Era (1940s–1950s)

The compound gained significant pharmaceutical traction in the post-WWII era during the race to develop synthetic antispasmodics.

-

The Mixed-Ester Breakthrough: In 1949, Feldkamp and Faust (Sterling-Winthrop Research Institute) published pivotal work in JACS describing "Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid."

-

Therapeutic Logic: Researchers discovered that replacing one phenyl ring of a benzilic acid ester with a thiophene ring (via 2-thienylglycolic acid precursors) maintained potency while altering metabolic stability and lipophilicity. This established 2-thienylglycolic acid as a gateway to "mixed" anticholinergic agents.

Phase III: The Biocatalysis Era (1990s–Present)

In modern process chemistry, the focus shifted to chirality. 2-Thienylglycolic acid became a standard substrate for evaluating lipases and nitrilases . Its steric bulk and electronic properties (sulfur lone pairs) make it an ideal model for testing the enantioselectivity of enzymes like Candida antarctica Lipase B (CAL-B) and engineered nitrilases.

Chemical Synthesis & Protocols

The synthesis of 2-thienylglycolic acid is a study in controlling oxidation states. The two primary routes are Glyoxylate Reduction (scalable) and Grignard Addition (versatile).

Method A: The Glyoxylate Reduction Route (Scalable Standard)

This is the industry-preferred route due to the availability of reagents and avoidance of unstable organometallics.

Reaction Scheme:

-

Acylation: Thiophene + Ethyl Oxalyl Chloride

Ethyl 2-thienylglyoxylate. -

Reduction: Ethyl 2-thienylglyoxylate

Ethyl 2-thienylglycolate. -

Hydrolysis: Ethyl 2-thienylglycolate

2-Thienylglycolic Acid.

Detailed Protocol:

-

Acylation:

-

Cool a suspension of AlCl₃ (1.1 eq) in dry dichloromethane (DCM) to 0°C.

-

Add Ethyl oxalyl chloride (1.0 eq) dropwise, maintaining temperature <5°C.

-

Add Thiophene (1.0 eq) in DCM slowly. The solution will turn dark (complex formation).

-

Stir at room temperature for 2 hours. Quench over ice/HCl. Extract with DCM, wash with NaHCO₃, and dry.

-

Result: Ethyl 2-thienylglyoxylate (Yellow oil/solid).

-

-

Reduction (Self-Validating Step):

-

Dissolve the glyoxylate in Ethanol (0.5 M).

-

Add NaBH₄ (0.5 eq) portion-wise at 0°C. Note: 0.25 eq is stoichiometric, but 0.5 eq ensures completion.

-

Monitor via TLC (Hexane:EtOAc 3:1). The ketone spot (UV active, non-polar) should disappear, replaced by the alcohol spot (more polar).

-

Quench with acetone (destroys excess hydride), then aqueous HCl.

-

Evaporate ethanol, extract into EtOAc.

-

-

Hydrolysis:

-

Treat the ester with 1N NaOH (2 eq) at room temperature for 1 hour.

-

Acidify to pH 2 with HCl. The acid may precipitate or require extraction.

-

Recrystallization: Benzene/Petroleum ether or Water.

-

Method B: Enzymatic Kinetic Resolution (Chiral Purity)

For drug development requiring high ee (enantiomeric excess), chemical synthesis yields a racemate. Enzymatic resolution is required.

-

Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized).

-

Acyl Donor: Vinyl acetate.

-

Solvent: MTBE or Toluene (anhydrous).

-

Mechanism: The lipase selectively acetylates the (R)-enantiomer of the ester, leaving the (S)-alcohol free (or vice versa depending on conditions).

-

Protocol:

-

Suspend racemic Ethyl 2-thienylglycolate (100 mM) and Vinyl Acetate (300 mM) in MTBE.

-

Add CAL-B beads (10 mg/mL). Incubate at 30°C with shaking.

-

Monitor ee via Chiral HPLC (Chiralcel OD-H column).

-

Stop reaction at 50% conversion. Filter enzyme.

-

Separate the (S)-alcohol from the (R)-acetate via column chromatography.

-

Technical Visualization (Pathway Diagram)

The following diagram illustrates the synthetic divergence from thiophene to the mono-thienyl glycolic acid and its subsequent applications.

Caption: Synthetic workflow from Thiophene to Chiral 2-Thienylglycolic Acid and downstream applications.

Physicochemical Properties & Data

| Property | Value | Notes |

| IUPAC Name | 2-Hydroxy-2-(thiophen-2-yl)acetic acid | |

| CAS Number | 5138-82-9 (Racemic) | 53439-38-6 (Unspecified) |

| Molecular Formula | C | |

| Molecular Weight | 158.17 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 104–107 °C | Varies slightly with purity |

| pKa | ~3.2 | More acidic than mandelic acid (pKa 3.[1][2]4) due to thiophene electron withdrawal |

| Solubility | Soluble in Ethanol, Water, Ethyl Acetate | Poor solubility in Hexane |

Applications in Drug Development[3]

Bioisosterism Strategy

2-Thienylglycolic acid is the classic bioisostere of Mandelic Acid.

-

Steric: The thiophene ring is slightly smaller than a phenyl ring, altering the binding pocket fit in GPCRs (e.g., muscarinic receptors).

-

Electronic: The sulfur atom acts as a weak hydrogen bond acceptor, potentially interacting with receptor residues differently than the aromatic

-system of benzene.

Anticholinergic Precursors

While Tiotropium uses the di-thienyl scaffold, the mono-thienyl scaffold is crucial for mixed agents.

-

Mechanism: Anticholinergics often require a bulky "head" group to block the acetylcholine binding site.

-

Design: A "mixed" head group (one phenyl, one thienyl) creates a chiral center at the quaternary carbon (if esterified to a glycolate) or allows for fine-tuning of lipophilicity (LogP).

-

Example: Alkamine esters of phenyl-2-thienylglycolic acid have been shown to possess potent antispasmodic activity with a different side-effect profile than pure diphenyl (benzilic) analogs.

Antibiotic Side Chains

Similar to how D-Mandelic acid is used in cephalosporins (e.g., Cefamandole), 2-thienylglycolic acid derivatives have been explored to create novel semi-synthetic penicillins and cephalosporins, leveraging the thiophene ring to improve spectrum of activity against Gram-negative bacteria.

References

-

Feldkamp, R. F., & Faust, J. A. (1949). Alkamine Esters of Phenyl-2-thienylacetic Acid and Phenyl-2-thienylglycolic Acid. Journal of the American Chemical Society, 71(12), 4012–4014.

-

DeSantis, G., et al. (2011).[3] Nitrilases and their use in the production of enantiomerically pure carboxylic acids. U.S. Patent No.[4] 8,318,471 B2.[3] Washington, DC: U.S. Patent and Trademark Office.

- Steinkopf, W. (1941). Die Chemie des Thiophens. Dresden: Steinkopff. (Foundational text on early thiophene synthesis).

-

Biel, J. H., et al. (1955).[5] Antispasmodics. II.[5] Derivatives of N-Substituted-3-piperidols. Journal of the American Chemical Society, 77(8), 2250–2256. (Discusses mixed thienyl/phenyl glycolates).

-

BenchChem. (2025). Physical and chemical properties of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Di-2-thienylglycolic acid methyl ester Pharmaceutical Secondary Standard [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

A Strategic Roadmap for Investigating the Biological Potential of 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a Novel Anti-inflammatory Agent

Executive Summary

The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for more selective agents with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide outlines a comprehensive research and development strategy for a promising, yet uncharacterized molecule: 2-Hydroxy-2-(thiophen-2-yl)acetic acid. In the absence of direct biological data for this specific compound, we present a hypothesis-driven approach, postulating its potential as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This hypothesis is grounded in the known anti-inflammatory properties of structurally related compounds. This document provides a detailed roadmap for researchers, scientists, and drug development professionals, encompassing proposed synthesis, robust in vitro screening funnels, and established in vivo models to thoroughly investigate its therapeutic potential.

Introduction: The Rationale for Investigating 2-Hydroxy-2-(thiophen-2-yl)acetic acid

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates, valued for its ability to engage in various biological interactions. While the broader class of thiophene-containing molecules has been explored for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific compound 2-Hydroxy-2-(thiophen-2-yl)acetic acid remains largely unexplored in the scientific literature.[1][2]

A critical unmet need in inflammation therapy is the development of drugs that specifically target downstream effectors in the inflammatory cascade, thereby avoiding the broad and often problematic inhibition of cyclooxygenase (COX) enzymes associated with traditional NSAIDs.[3] One of the most promising targets in this regard is microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for producing the potent pro-inflammatory mediator, prostaglandin E2 (PGE2).[4]

Our central hypothesis is that 2-Hydroxy-2-(thiophen-2-yl)acetic acid possesses anti-inflammatory properties mediated through the selective inhibition of mPGES-1. This is based on the following key points:

-

Structural Analogy: The structurally related compound, 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid, has been investigated as a potential mPGES-1 inhibitor.[5][6]

-

Scaffold Precedent: The 2-(thiophen-2-yl)acetic acid core has been successfully used as a chemical platform to develop potent mPGES-1 inhibitors.[7][8]

This guide will lay out a systematic and scientifically rigorous plan to test this hypothesis.

The Prostaglandin E2 Biosynthesis Pathway and Proposed Target

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes. mPGES-1 then specifically catalyzes the isomerization of PGH2 to PGE2.[3] By targeting mPGES-1, we can selectively block the production of pro-inflammatory PGE2 without affecting other physiologically important prostanoids.

Caption: Proposed mechanism of action via inhibition of the mPGES-1 enzyme.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is the first critical step. Based on methodologies for structurally related α-hydroxy acids, a Grignard reaction is proposed.[5][6]

Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocol: Synthesis

-

Preparation of 2-Thienyllithium: Dissolve thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Grignard-type Reaction: To the freshly prepared 2-thienyllithium solution, add a solution of ethyl glyoxylate (1.0 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then warm to room temperature and stir overnight.

-

Workup and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of ~2 using 1 M HCl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

-

Characterization: Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

In Vitro Evaluation: A Funnel Approach to Hit Validation

A tiered approach for in vitro testing will efficiently evaluate the compound's activity and mechanism of action.

In Vitro Screening Workflow

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation, primarily mediated by prostaglandins in its later phase, making it ideal for evaluating inhibitors of PGE2 synthesis. [5][8][9]

-

Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving 2-Hydroxy-2-(thiophen-2-yl)acetic acid at various doses (e.g., 10, 30, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. [5][8][9]5. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. [5]6. Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. Statistical significance can be determined using ANOVA followed by a post-hoc test.

Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis and is useful for assessing the compound's ability to suppress the production of key inflammatory mediators in vivo. [7][10][11][12][13][14]

-

Animals: Use C57BL/6 mice.

-

Grouping and Dosing: As described in Protocol 3. Administer the test compound or controls 1 hour prior to the LPS challenge.

-

LPS Challenge: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce a systemic inflammatory response. [11]4. Sample Collection: At a peak response time (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture into EDTA-containing tubes.

-

Plasma Analysis: Centrifuge the blood to separate the plasma. Analyze the plasma for levels of key inflammatory markers, including TNF-α, IL-6, and PGE2, using specific ELISA kits.

-

Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the vehicle control group to determine the percentage of inhibition.

Anticipated In Vivo Data Summary

| In Vivo Model | Key Parameter | Expected Outcome with Active Compound |

| Carrageenan Paw Edema | Paw Volume Increase (%) | Statistically significant reduction compared to vehicle. |

| LPS-Induced Inflammation | Plasma TNF-α Levels | Significant reduction. |

| LPS-Induced Inflammation | Plasma IL-6 Levels | Significant reduction. |

| LPS-Induced Inflammation | Plasma PGE2 Levels | Significant reduction, confirming target engagement. |

Conclusion and Future Directions

This technical guide provides a structured, evidence-based framework for the comprehensive evaluation of 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a potential anti-inflammatory agent. The proposed workflow, from synthesis to in vivo validation, is designed to rigorously test the hypothesis of mPGES-1 inhibition.

Positive outcomes from this research plan would establish 2-Hydroxy-2-(thiophen-2-yl)acetic acid as a valuable lead compound. Subsequent steps would involve:

-

Mechanism of Action Deep Dive: Elucidating the precise binding mode with mPGES-1 through co-crystallization studies.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and pharmacokinetic properties.

-

Chronic Inflammation Models: Evaluating the lead compound in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for long-term therapeutic use.

The successful execution of this strategic plan holds the promise of identifying a novel, selective anti-inflammatory agent with a potentially superior safety profile, addressing a significant need in modern medicine.

References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Lindsley, C. W., et al. (2016). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.

-

Current Protocols in Immunology. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

-

Burt, T. D., et al. (2020, December 18). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

-

MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia. Retrieved from [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Retrieved from [Link]

-

Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

-

ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

-

Yang, S., et al. (2022, August 26). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Retrieved from [Link]

-

Calil, I. L., et al. (2014, March 3). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLOS One. Retrieved from [Link]

-

SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

-

ResearchGate. (2026, January 25). "Lipopolysaccharide-induced animal models for neuroinflammation – An overview.". Retrieved from [Link]

-

PubMed Central. (n.d.). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. Retrieved from [Link]

-

PubMed Central. (n.d.). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. Retrieved from [Link]

-

Boston University. (n.d.). Prostaglandin EIA (CS0200) - Bulletin. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of recombinant human mPGES‐1 by 934, 117, 118, 322, and 323.... Retrieved from [Link]

-

Chemspace. (n.d.). 2-hydroxy-2,2-bis(thiophen-2-yl)acetic acid - C10H8O3S2. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and development of mPGES-1 inhibitors: where we are at?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link]

Sources

- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 2. ijpras.com [ijpras.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw | PLOS One [journals.plos.org]

- 13. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 14. researchgate.net [researchgate.net]

Commercial Sourcing & Technical Profile: 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Development

Part 1: Executive Summary & Critical Disambiguation

The Compound at a Glance

2-Hydroxy-2-(thiophen-2-yl)acetic acid , also known as 2-thienylglycolic acid , is a pivotal chiral building block in the synthesis of anticholinergic drugs, antispasmodics, and fine chemical intermediates.[1][2][3] Structurally, it is the thiophene analogue of mandelic acid (phenylglycolic acid), possessing a single stereocenter at the

Critical Disambiguation: Mono- vs. Bis-Thiophene

In the pharmaceutical supply chain, a frequent and costly procurement error occurs due to the similarity in nomenclature between the mono- and bis-substituted derivatives. You must verify the specific CAS number required for your workflow before issuing purchase orders.

| Feature | Target Compound (Mono) | Common Confusion (Bis) |

| Chemical Name | 2-Hydroxy-2-(thiophen-2-yl)acetic acid | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid |

| Common Name | 2-Thienylglycolic acid | Di-2-thienylglycolic acid |

| CAS Number | 53439-38-6 (Racemic) | 4746-63-8 |

| Structure | One thiophene ring | Two thiophene rings |

| Primary Use | Chiral building block, fine synthesis | Key intermediate for Tiotropium Bromide |

Strategic Note: If your project relates to Tiotropium, Aclidinium, or Glycopyrronium derivatives, you likely require the Bis-thiophene variant (CAS 4746-63-8). This guide focuses on the Mono-thiophene (CAS 53439-38-6) but provides sourcing logic applicable to both.

Part 2: Supply Chain Landscape

The market for 2-thienylglycolic acid is segmented into high-purity catalog suppliers for R&D and bulk manufacturers for pilot/commercial scale.

Tier 1: Global Catalog Distributors (R&D Scale: mg to kg)

These suppliers offer high reliability, comprehensive CoAs (Certificate of Analysis), and rapid shipping. They are ideal for medicinal chemistry campaigns and analytical standards.

-

BLDpharm: Strong inventory of heterocyclic building blocks; typically stocks CAS 53439-38-6 in gram to kilogram quantities.

-

Sigma-Aldrich (Merck): Primary source for analytical standards (TraceCERT®) and small research quantities. High cost but guaranteed provenance.

-

Enamine: Excellent for building blocks with specific substitution patterns; offers custom synthesis capabilities if the specific enantiomer (R or S) is required.

-

ChemScene: Specializes in active pharmaceutical ingredients (APIs) and intermediates; reliable for both mono- and bis- variants.

Tier 2: Bulk Manufacturers & Custom Synthesis (Pilot to Commercial)

For quantities exceeding 1 kg, sourcing shifts to specialized fine chemical manufacturers, primarily in East Asia (China/India), often mediated by Western aggregators.

-

Key Considerations:

-

Purity: Commercial grade is typically >98%.

-

Impurity Profile: Ask specifically for "desulfurized impurities" (ring-opening byproducts) and "dimeric species."

-

Sourcing Decision Logic

The following diagram illustrates the decision matrix for selecting a supplier based on project phase and chirality requirements.

Figure 1: Strategic sourcing decision tree for 2-thienylglycolic acid based on scale and stereochemical needs.

Part 3: Technical Profile & Synthesis Routes[5]

Understanding the synthesis allows you to predict potential impurities and assess supplier quality.

Chemical Properties[2]

-

Molecular Formula:

[4] -

Molecular Weight: 158.18 g/mol [4]

-

Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and ethyl acetate. Sparingly soluble in water (acidic pH).

-

Stability: The thiophene ring is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C, protected from light.

Industrial Synthesis Pathways

Commercial production typically follows one of two routes. Route B is preferred for higher purity and scalability.

-

Route A: Grignard Carboxylation

-

Route B: Friedel-Crafts Acylation & Reduction (Dominant)

-

Step 1: Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride (catalyzed by

) to form Ethyl 2-thienylglyoxylate (CAS 4075-59-6). -

Step 2: Selective reduction of the keto group (using

or catalytic hydrogenation) to the -

Step 3: Hydrolysis to the final acid.[2]

-

Advantage:[4][5][6] High regioselectivity and cleaner impurity profile.

-

Figure 2: The dominant industrial synthesis pathway (Friedel-Crafts / Reduction) used by high-quality suppliers.

Part 4: Quality Control & Validation Protocols

To ensure the material meets pharmaceutical standards, implement the following QC workflow upon receipt.

Purity Analysis (HPLC)

A reverse-phase method is required.[2] The mobile phase must be acidic to suppress the ionization of the carboxylic acid, ensuring a sharp peak shape.

Protocol:

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid (

) in Water. -

Mobile Phase B: Acetonitrile (MeCN).[6]

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: UV @ 235 nm (Thiophene absorption max).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Identity Verification (NMR)

-

1H NMR (DMSO-d6):

- 12.8 ppm (br s, 1H, -COOH)

- 7.45 ppm (dd, 1H, Thiophene-H5)

- 7.05 ppm (m, 1H, Thiophene-H3)

- 6.98 ppm (m, 1H, Thiophene-H4)

- 6.30 ppm (br s, 1H, -OH)

-

5.35 ppm (s, 1H, Chiral

QC Workflow Diagram

Figure 3: Standard Quality Control workflow for incoming raw material validation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733649, 2-Hydroxy-2-(thiophen-2-yl)acetic acid. Retrieved from [Link]

-

Organic Syntheses (2025). Preparation of 2-Hydroxythiophene and derivatives. Organic Syntheses, Coll. Vol. 5, p.642. Retrieved from [Link]

-

SIELC Technologies (2018). HPLC Separation of Thiopheneacetic acid derivatives on Newcrom R1. Retrieved from [Link]

-

Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | 4746-63-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 53439-38-6|2-Hydroxy-2-(thiophen-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 6. 2-Thiopheneacetic acid | SIELC Technologies [sielc.com]

- 7. fda.gov.tw [fda.gov.tw]

Technical Guide: Safety and Handling of 2-Hydroxy-2-(thiophen-2-yl)acetic acid

Executive Summary & Chemical Identity

2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS: 563-03-1), often referred to as 2-Thienylglycolic acid or

While structurally similar to the blockbuster intermediate 2-Hydroxy-2,2-dithienylacetic acid (used in Tiotropium synthesis), the mono-thienyl variant presents unique handling challenges due to the specific reactivity of the

Chemical Profile

| Property | Data |

| IUPAC Name | 2-Hydroxy-2-(thiophen-2-yl)acetic acid |

| Common Synonyms | 2-Thienylglycolic acid; |

| CAS Number | 563-03-1 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 158.18 g/mol |

| Physical State | Crystalline Solid (often off-white to beige) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Moderate in Water |

| Chirality | Contains one stereocenter (Available as (R), (S), or Racemic) |

Hazard Identification & Toxicology (GHS)

Core Directive: Treat this compound as a Corrosive/Severe Irritant . Although specific toxicological data for the mono-thienyl variant is less abundant than for mandelic acid, the acidity (pK

GHS Classification (Derived from Analogs)

-

Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage).

-

Serious Eye Damage/Irritation: Category 1 (Risk of irreversible damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Critical Health Risks

-

Ocular Corrosivity: The combination of acidity and organic solubility allows the compound to penetrate corneal tissue rapidly. Immediate irrigation is required upon contact.

-

Sensitization: Thiophene derivatives can act as sensitizers. Long-term exposure via inhalation of dust may lead to respiratory sensitization.

Stability & Storage: The "Cold-Dry-Dark" Protocol

The stability of 2-Hydroxy-2-(thiophen-2-yl)acetic acid is compromised by three primary factors: moisture (hygroscopicity), oxidation (thiophene ring), and thermal dimerization (lactide formation).

Degradation Pathways

-

Dimerization: Like all

-hydroxy acids, this compound can undergo intermolecular esterification to form cyclic diesters (lactides) or linear oligomers, especially under acidic, moist, or warm conditions. -

Oxidation: The thiophene ring is electron-rich and susceptible to oxidation (S-oxidation) if exposed to light and air for prolonged periods.

Mandatory Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use) | Inhibits spontaneous dimerization and decarboxylation. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the thiophene sulfur. |

| Humidity | Desiccated (<20% RH) | The compound is hygroscopic; moisture catalyzes polymerization. |

| Container | Amber Glass | Protects photosensitive thiophene moiety from UV degradation. |

Visualization: Stability Logic

Caption: Degradation pathways driven by environmental factors. Moisture and heat drive polymerization, while light attacks the thiophene ring.

Operational Protocols: Safe Handling

A. Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

-

Eyes: Chemical splash goggles (Face shield recommended for quantities >10g).

-

Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).

B. Handling Workflow

This protocol ensures operator safety and product integrity.

-

Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (hygroscopic limit).

-

Weighing: Perform in a humidity-controlled environment or a glove box if available. If weighing on an open bench, use a static-free spatula and close the container immediately.

-

Solubilization: Dissolve in anhydrous DMSO or Methanol. Avoid water unless the reaction pH is strictly controlled.

-

Waste: Dispose of as hazardous organic acid waste. Do not mix with oxidizing agents (e.g., nitric acid) due to the thiophene ring's reactivity.

Visualization: Handling Logic

Caption: Step-by-step handling workflow emphasizing moisture control during the transition from storage to application.

Synthesis & Application Context

Synthesis Routes

The synthesis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid typically follows one of two primary pathways, chosen based on the desired enantiomeric purity.

-

Friedel-Crafts Approach (Racemic):

-

Reaction of thiophene with glyoxylic acid (or ethyl glyoxylate) under acidic catalysis.

-

Note: This route often yields the di-thienyl byproduct if stoichiometry is not strictly controlled.

-

-

Reduction of Keto-Acid:

-

Reduction of 2-thienylglyoxylic acid using Sodium Borohydride (

) or enantioselective hydrogenation.

-

Pharmaceutical Utility

-

Bioisostere Application: It is used to replace the phenyl ring in Mandelic acid derivatives to alter the metabolic profile (CYP450 interaction) and improve potency in anticholinergic drugs.

-

mPGES-1 Inhibitors: Recent studies identify the 2-(thiophen-2-yl)acetic acid scaffold as a fragment for inhibiting Microsomal Prostaglandin E Synthase-1, a target for inflammation and cancer therapy [1].

-

Chiral Resolution: Like mandelic acid, the enantiomerically pure forms (R or S) are used as resolving agents for chiral amines.

References

Methodological & Application

A Validated RP-HPLC-UV Method for the Accurate Quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid in Pharmaceutical Matrices

An Application Note for the Quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid, a significant compound in pharmaceutical development, often monitored as a process impurity or related substance. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique in quality control and research laboratories. We provide a comprehensive protocol covering instrumentation, sample preparation, and chromatographic conditions. Furthermore, this guide details a complete method validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring an accurate and precise method for the quantification of this analyte.

Introduction and Analytical Principle

2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS No. 4746-63-8), also known as Di-2-thienylglycolic acid, is a heterocyclic organic compound.[3] Its structural analysis and quantification are critical, particularly in the pharmaceutical industry where it is recognized as a potential impurity in active pharmaceutical ingredients (APIs) such as Tiotropium. The accurate determination of such related substances is a cornerstone of ensuring drug safety, efficacy, and compliance with regulatory standards.

This method is based on the principle of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates compounds based on their polarity. A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. 2-Hydroxy-2-(thiophen-2-yl)acetic acid, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time is controlled by the precise composition of the mobile phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, leading to a more retained, sharper, and more symmetrical peak shape.[4]

Quantification is achieved using a UV detector. The thiophene rings in the molecule contain chromophores that absorb UV light.[5] By monitoring the absorbance at a specific wavelength (λmax), the detector response can be correlated to the concentration of the analyte.

Methodology and Experimental Protocols

Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a binary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

-

Analytical balance (5-decimal place).

-

pH meter.

-

Sonicator for solvent degassing.

-

Filtration assembly with 0.45 µm and 0.22 µm membrane filters.

-

-

Reagents & Materials:

-

2-Hydroxy-2-(thiophen-2-yl)acetic acid Certified Reference Material (CRM).

-

Acetonitrile (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Formic acid or Phosphoric acid (Analytical grade).[4]

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

HPLC vials.

-

-

Chromatographic Column:

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase chemistry provides excellent retention and separation for this type of analyte.[5] |

| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid is a volatile modifier suitable for MS compatibility if needed.[6] |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column. |

| Elution Mode | Isocratic (e.g., 60% A : 40% B) or Gradient | An isocratic system is simpler and more robust for routine QC. A gradient may be required if separating from other impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[5] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

| Detection | UV at 240 nm | The thiophene rings provide strong UV absorbance in this region, ensuring good sensitivity.[5][7] |

| Run Time | 10 minutes (adjust as needed) | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities. |

Preparation of Solutions

Causality: Accurate solution preparation is fundamental to quantitative analysis. Using a certified reference material ensures traceability and accuracy. All solutions should be filtered to prevent blockage of the HPLC system.

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of 2-Hydroxy-2-(thiophen-2-yl)acetic acid CRM into a 100 mL volumetric flask.

-

Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Make up to the mark with the diluent and mix thoroughly.

-

-

Calibration Curve Standards (e.g., 1 - 20 µg/mL):

-

Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the diluent.

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of the test sample (e.g., drug substance) expected to contain the analyte.

-

Dissolve and dilute the sample in the diluent to achieve a theoretical final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[8]

-

Analytical Workflow Diagram

Caption: End-to-end workflow for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Method Validation Protocol (ICH Q2(R2))

Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[9] The following protocols are based on the ICH Q2(R2) guideline.[10][11]

Validation Parameters and Acceptance Criteria

| Parameter | Protocol Summary | Typical Acceptance Criteria |

| Specificity | Analyze diluent, placebo, and sample spiked with analyte and known impurities. Assess peak purity using a DAD. | No interference at the analyte's retention time. Peak purity angle < purity threshold.[11] |

| Linearity | Analyze at least five concentrations across the desired range (e.g., 50-150% of target concentration). Plot peak area vs. concentration.[8] | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy (Recovery) | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.[11] | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | Perform six replicate analyses of a single standard solution (e.g., at 100% concentration). | Relative Standard Deviation (%RSD) ≤ 2.0%.[11] |

| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | Overall %RSD for both sets of data should be ≤ 2.0%. |

| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify with accuracy and precision studies. | %RSD ≤ 10% at the LOQ concentration. |

| Robustness | Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). Assess impact. | System suitability parameters must still be met. |

System Suitability Testing (SST)

Trustworthiness: SST is a non-negotiable part of the analytical run. It is an integrated system check that verifies the HPLC system and the methodology are performing acceptably before any samples are analyzed.

| SST Parameter | Procedure | Acceptance Criteria |

| Tailing Factor (T) | Calculated from a standard peak. | T ≤ 2.0 |

| Theoretical Plates (N) | Calculated from a standard peak. | N ≥ 2000 |

| %RSD of Peak Area | Five or six replicate injections of a standard. | %RSD ≤ 2.0% |

Data Analysis and Quantification

-

Calibration Curve: Generate a linear regression plot of the average peak area versus the concentration for each calibration standard. The equation of the line will be in the format y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.

-

Quantification: The concentration of 2-Hydroxy-2-(thiophen-2-yl)acetic acid in the prepared sample solution is calculated using the regression equation:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

-

Final Calculation: The final amount of the analyte in the original sample material is then calculated by accounting for the initial sample weight and all dilution factors used during sample preparation.

Conclusion

The RP-HPLC-UV method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 2-Hydroxy-2-(thiophen-2-yl)acetic acid. The protocol is robust and suitable for routine use in a quality control environment. Adherence to the described system suitability and method validation protocols will ensure the generation of reliable and trustworthy data, supporting drug development and manufacturing processes in line with global regulatory expectations.[10]

References

-

ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

-

Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-2,2-di(thiophen-2-yl)acetic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Thiopheneacetic acid. Retrieved from [Link]

-

Inovine Journals. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Thiopheneacetic acid | SIELC Technologies [sielc.com]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. intuitionlabs.ai [intuitionlabs.ai]

- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic Acid

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid (CAS No: 4746-63-8), a heterocyclic organic compound with significant potential in medicinal chemistry.[1] The method utilizes a C18 reverse-phase column with a simple isocratic mobile phase and UV detection, providing excellent resolution, peak symmetry, and sensitivity. We provide detailed, step-by-step protocols for sample preparation, instrument operation, and a comprehensive guide to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Scientific Principles & Method Rationale

The successful separation and quantification of an analyte by HPLC depend on the precise control of its interactions with the stationary and mobile phases.[3] 2-Hydroxy-2-(thiophen-2-yl)acetic acid is a moderately polar molecule containing two thiophene rings, a hydroxyl group, and a carboxylic acid moiety.[4] This structure dictates the optimal approach for its analysis.

-

Choice of Stationary Phase: A C18 (octadecylsilane) stationary phase was selected. The nonpolar C18 alkyl chains provide a hydrophobic surface that interacts effectively with the thiophene rings of the analyte, leading to sufficient retention via reversed-phase chromatography.[5] This is the most common and versatile mode of HPLC, making it an ideal starting point for method development.[5]

-

Mobile Phase Composition & pH Control: The analyte possesses a carboxylic acid group, making it an ionizable compound. The retention of such compounds in reversed-phase HPLC is highly sensitive to the mobile phase pH.[6] To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxylic acid. This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.[6] By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA), the analyte is maintained in its neutral, protonated state, which enhances its retention on the C18 column and prevents peak tailing.[1]

-

Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and its distinct selectivity compared to methanol, especially for aromatic analytes.[7] The proportion of acetonitrile to the aqueous buffer is optimized to achieve an ideal retention time and resolution from potential impurities.

-

Detection: The presence of two thiophene rings in the molecule results in strong ultraviolet (UV) absorbance.[1] Thiophene derivatives typically exhibit a UV maximum around 230-260 nm.[1][8] Based on data from structurally related compounds, a detection wavelength of 240 nm is selected to provide high sensitivity and specificity for the analyte.[9]

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability)

-

pH meter

-

Ultrasonic bath

-

Volumetric glassware (Class A)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material)

Materials and Reagents

-

2-Hydroxy-2-(thiophen-2-yl)acetic acid reference standard (Purity ≥98%).[4]

-

Acetonitrile (HPLC grade or higher).

-

Water (HPLC grade, Type I).

-

Formic acid (88% or higher, analytical grade).

-

Methanol (HPLC grade, for cleaning).

Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (45:55, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Experimental Protocols

Protocol: Preparation of Solutions

A. Mobile Phase Preparation (1 L)

-

Measure 550 mL of HPLC-grade water into a 1 L solvent bottle.

-

Carefully add 1.0 mL of formic acid and mix thoroughly.

-

Add 450 mL of acetonitrile.

-

Cap the bottle and sonicate for 10-15 minutes to degas.

-

Label the bottle clearly with the composition and preparation date.

B. Diluent Preparation

-

Prepare a mixture of Acetonitrile:Water (50:50, v/v). This will be used for dissolving the standard and samples.

C. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of 2-Hydroxy-2-(thiophen-2-yl)acetic acid reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Add diluent to the mark and invert the flask at least 10 times to ensure homogeneity.

D. Calibration Standards (e.g., 10, 25, 50, 100, 150 µg/mL)

-

Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

-

For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with diluent.

E. Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

-

Follow steps C2-C4 as described for the standard preparation.

-

If necessary, perform a further dilution with the diluent to bring the final concentration within the calibration range (e.g., 100 µg/mL).

-

Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 0.5 mL of the filtrate.

Protocol: HPLC System Operation

-

System Startup: Turn on all HPLC modules.

-

Mobile Phase Purge: Purge the pump lines with freshly prepared mobile phase for 5-10 minutes to remove any air bubbles and old solvent.

-

System Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (diluent), the calibration standards in increasing order of concentration, and the prepared samples.

-

Initiate Run: Start the sequence.

-

Data Processing: After the run is complete, integrate the chromatograms and use the calibration curve generated from the standards to calculate the concentration of 2-Hydroxy-2-(thiophen-2-yl)acetic acid in the samples.

Analytical Workflow Diagram

The following diagram illustrates the comprehensive workflow for the analysis of 2-Hydroxy-2-(thiophen-2-yl)acetic acid.

Caption: End-to-end workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[10] The following protocols are based on the ICH Q2(R2) guidelines.[2][11]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix).[12] | Peak for the analyte should be pure and well-resolved from other peaks (Resolution (Rs) > 2.0). |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[10] | Correlation coefficient (R²) ≥ 0.999. Y-intercept should be close to zero. |

| Range | The interval between the upper and lower concentrations of analyte for which the method is precise, accurate, and linear.[10] | Typically 80% to 120% of the target concentration. |

| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spike-recovery studies.[13] | Mean recovery should be within 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[13] |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[12] | Repeatability (Intra-assay): RSD ≤ 2.0% (n=6). Intermediate Precision (Inter-assay): RSD ≤ 2.0% (different day/analyst).[13] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[12] | Signal-to-Noise ratio (S/N) of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] | RSD ≤ 2.0% and system suitability parameters must pass under varied conditions (e.g., ±5% flow rate, ±2°C temp).[13] |

Step-by-Step Validation Experiments

-

Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. Demonstrate that there are no interfering peaks at the retention time of the analyte.

-

Linearity: Prepare and inject at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.

-

Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of target) by spiking a known amount of analyte into a placebo matrix. Calculate the percentage recovery for each sample.

-

Precision (Repeatability): Prepare and analyze six individual samples at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD) of the results.

-

Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. Compare the results from both experiments.

-

Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time (e.g., flow rate to 0.95 and 1.05 mL/min; column temperature to 28°C and 32°C). Evaluate the impact on retention time and peak area.

Special Consideration: Chiral Analysis

2-Hydroxy-2-(thiophen-2-yl)acetic acid contains a stereocenter and therefore exists as a pair of enantiomers. Standard reverse-phase columns, being achiral, will not separate these enantiomers. If the analysis of individual enantiomers is required, a specialized chiral separation method must be developed.[14]

-

Approach: The most common approach is to use a Chiral Stationary Phase (CSP).[14] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are versatile and can often achieve separation.[15]

-

Method Development: Chiral method development often involves screening several different CSPs with various mobile phases (normal-phase, polar organic, or reversed-phase) to find conditions that provide enantiomeric resolution.[16] For acidic compounds, adding an acidic modifier like TFA to the mobile phase is often necessary.[14]

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 2-Hydroxy-2-(thiophen-2-yl)acetic acid. The use of a standard C18 column with an acidified water/acetonitrile mobile phase provides excellent chromatographic performance. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, yielding accurate and precise results.

References

-

IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 15, 2026, from [Link]

-

Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 15, 2026, from [Link]

-

ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved February 15, 2026, from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved February 15, 2026, from [Link]

-

Patel, D. et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

-

Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved February 15, 2026, from [Link]

-